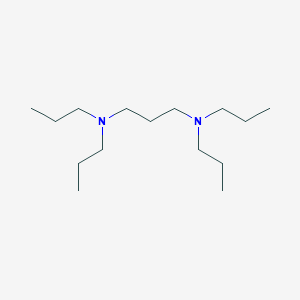
N~1~,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine: is an organic compound that belongs to the class of diamines It is characterized by having two amino groups attached to a propane backbone, with each nitrogen atom bonded to two propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine typically involves the alkylation of propane-1,3-diamine with propyl halides under basic conditions. A common method includes the following steps:
Starting Material: Propane-1,3-diamine.
Reagents: Propyl bromide or propyl chloride.
Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine can undergo oxidation reactions, typically forming N-oxides.
Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: N-oxides of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine.
Reduction: Secondary or primary amines.
Substitution: Various substituted diamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its structural features make it a candidate for drug design and development.
Medicine: The compound’s derivatives are explored for their pharmacological properties, including potential use as therapeutic agents. Studies focus on its interaction with biological targets and its efficacy in treating various conditions.
Industry: In the industrial sector, N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is used in the production of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives.
Wirkmechanismus
The mechanism by which N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, its mechanism involves binding to molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- N~1~,N~1~,N~3~,N~3~-Tetramethylpropane-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetraethylpropane-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetrabutylpropane-1,3-diamine
Comparison: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. Compared to its methyl, ethyl, and butyl counterparts, the propyl groups provide a balance between steric hindrance and electronic effects, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
135133-82-3 |
|---|---|
Molekularformel |
C15H34N2 |
Molekulargewicht |
242.44 g/mol |
IUPAC-Name |
N,N,N',N'-tetrapropylpropane-1,3-diamine |
InChI |
InChI=1S/C15H34N2/c1-5-10-16(11-6-2)14-9-15-17(12-7-3)13-8-4/h5-15H2,1-4H3 |
InChI-Schlüssel |
FQELQRCSRAWQAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCCN(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)

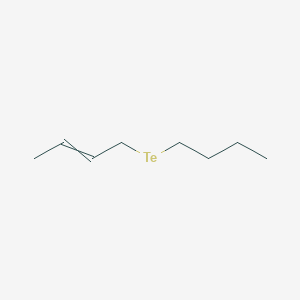
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
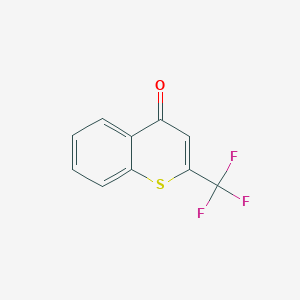
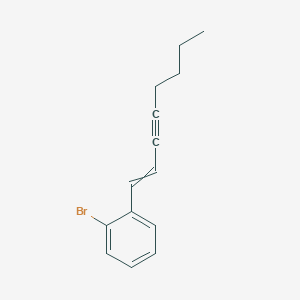
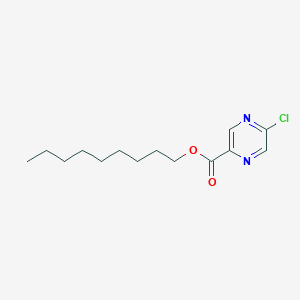
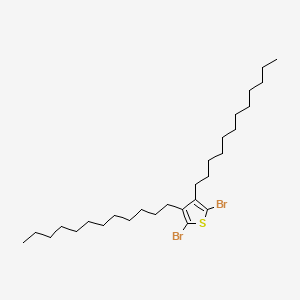

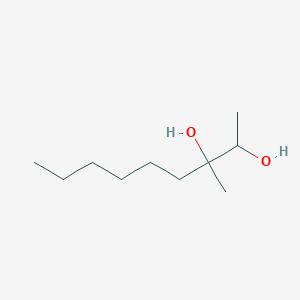
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14276057.png)
